molecular formula C23H38O2 B14659256 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one CAS No. 52122-69-7

1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one

Cat. No.: B14659256
CAS No.: 52122-69-7
M. Wt: 346.5 g/mol
InChI Key: XEWCVPFGOUASFZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones. This compound is characterized by the presence of a hydroxy group and a long alkyl chain attached to a phenyl ring, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

The synthesis of 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one typically involves the alkylation of a phenolic compound followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:

    Alkylation of Phenol: The phenol is first alkylated using a long-chain alkyl halide (e.g., pentadecyl bromide) in the presence of a base such as potassium carbonate.

    Friedel-Crafts Acylation: The alkylated phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

The reaction conditions for these steps typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Chemical Reactions Analysis

1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts .

Scientific Research Applications

1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one has several scientific research applications across different fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its long alkyl chain, which imparts distinct properties and applications.

Properties

CAS No.

52122-69-7

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

1-(2-hydroxy-4-pentadecylphenyl)ethanone

InChI

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24)23(25)19-21/h17-19,25H,3-16H2,1-2H3

InChI Key

XEWCVPFGOUASFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)C)O

Origin of Product

United States

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